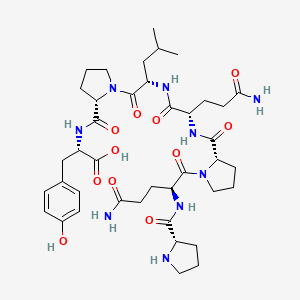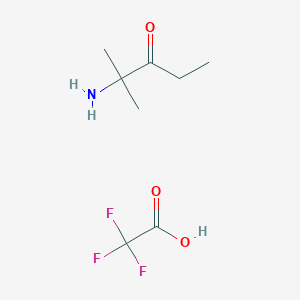
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is a compound that combines an amino ketone with a trifluoroacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid typically involves the reaction of 2-amino-2-methylpentan-3-one with trifluoroacetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The process may involve steps such as:
- Dissolving 2-amino-2-methylpentan-3-one in an appropriate solvent.
- Adding trifluoroacetic acid slowly while maintaining a controlled temperature.
- Stirring the mixture for a specified period to allow the reaction to proceed.
- Isolating the product through filtration or crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the nucleophile, but typical reagents include halides and bases.
Major Products Formed
Oxidation: Formation of oxides and corresponding acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amino ketones and trifluoroacetates.
Applications De Recherche Scientifique
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetic acid moiety can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.
Valine: Another branched-chain amino acid with comparable properties.
4-Amino-4-methyl-2-pentanone: A related compound with similar functional groups.
Uniqueness
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is unique due to the presence of both an amino ketone and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
500168-15-0 |
|---|---|
Formule moléculaire |
C8H14F3NO3 |
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
2-amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO.C2HF3O2/c1-4-5(8)6(2,3)7;3-2(4,5)1(6)7/h4,7H2,1-3H3;(H,6,7) |
Clé InChI |
VZIPSIDYVHLASI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


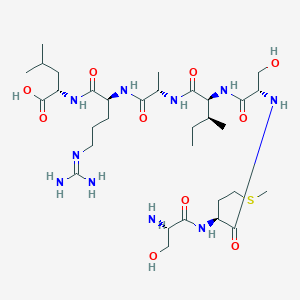
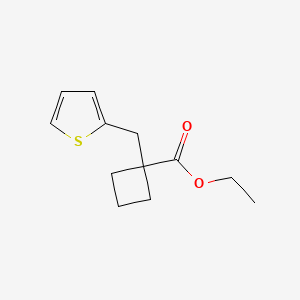
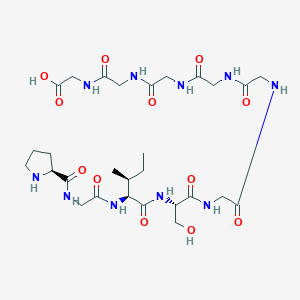
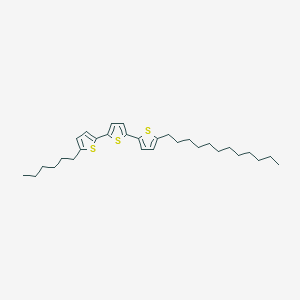
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
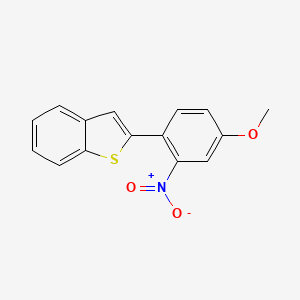
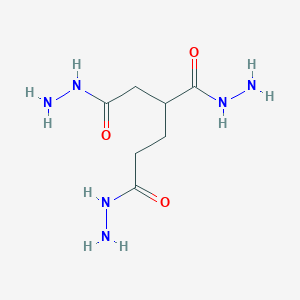
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
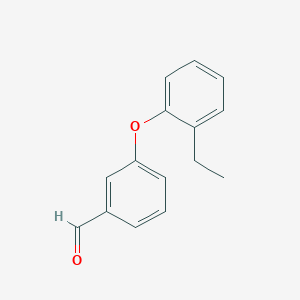
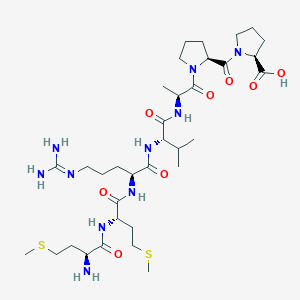

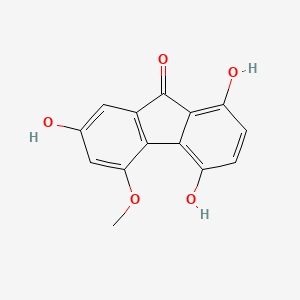
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
